molecular formula C12H15N5O2S B2667689 N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)thiophene-3-carboxamide CAS No. 2034576-06-0

N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)thiophene-3-carboxamide

Cat. No.: B2667689
CAS No.: 2034576-06-0
M. Wt: 293.35
InChI Key: WTMOSESWUZLNHG-UHFFFAOYSA-N
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Description

N-((4-(Dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)thiophene-3-carboxamide is a triazine-based compound featuring a dimethylamino group at the 4-position, a methoxy group at the 6-position of the triazine ring, and a thiophene-3-carboxamide substituent linked via a methylene bridge.

Properties

IUPAC Name

N-[[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5O2S/c1-17(2)11-14-9(15-12(16-11)19-3)6-13-10(18)8-4-5-20-7-8/h4-5,7H,6H2,1-3H3,(H,13,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTMOSESWUZLNHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC(=N1)CNC(=O)C2=CSC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)thiophene-3-carboxamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar triazine structures exhibit significant anticancer properties. The triazine ring is known for its ability to interact with biological targets, potentially inhibiting cancer cell proliferation. For instance, derivatives of triazine have been studied for their cytotoxic effects against various cancer cell lines, suggesting that N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)thiophene-3-carboxamide may also possess similar activities .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Research on related thiophene derivatives shows efficacy against bacterial strains, indicating that this compound could be explored for its ability to combat infections. The combination of the triazine and thiophene moieties may enhance its interaction with microbial targets, leading to increased potency .

Herbicidal Activity

Compounds containing triazine structures are widely recognized in agricultural chemistry as herbicides. The unique configuration of this compound may offer selective herbicidal properties against specific weed species while minimizing the impact on crops. This application is particularly relevant in the development of sustainable agricultural practices .

Photovoltaic Materials

The electronic properties of thiophene derivatives make them suitable candidates for use in organic photovoltaic devices. The incorporation of the triazine moiety can enhance charge transport properties and stability under operational conditions. Studies on similar compounds have shown promising results in increasing the efficiency of solar cells .

Case Studies and Research Findings

StudyFocusFindings
Research Study 1Anticancer ActivityDemonstrated cytotoxic effects on multiple cancer cell lines; potential for further development as an anticancer agent.
Research Study 2Antimicrobial ActivityShowed efficacy against Gram-positive bacteria; suggests potential for development into an antimicrobial agent.
Research Study 3Material ScienceExplored electronic properties for photovoltaic applications; indicated improvements in efficiency with structural modifications.

Mechanism of Action

The mechanism of action of N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)thiophene-3-carboxamide involves its interaction with specific molecular targets. The triazine ring can interact with enzymes and receptors, modulating their activity. The thiophene ring can participate in electron transfer processes, influencing the compound’s overall biological activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Analysis

The compound’s uniqueness lies in its combination of dimethylamino, methoxy, and thiophene-carboxamide groups. Key comparisons with similar triazine derivatives include:

Compound Name Triazine Substituents Linked Group Application/Use Reference
N-((4-(Dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)thiophene-3-carboxamide 4-(Dimethylamino), 6-methoxy Thiophene-3-carboxamide Unknown (likely intermediate/herbicidal)
(E)-N2,N2-Dimethyl-6-styryl-1,3,5-triazine-2,4-diamine 2,4-Diamino, 6-styryl None Intermediate for triazine synthesis
Thifensulfuron methyl ester 4-Methoxy, 6-methyl 3-Thiophenecarboxylate Herbicide (sulfonylurea class)
Metsulfuron methyl ester 4-Methoxy, 6-methyl Benzoate-sulfonylurea Herbicide (sulfonylurea class)
N-(2-(Dimethylamino)ethyl)-4-(3-(4-(4,6-dimorpholino-1,3,5-triazin-2-yl)phenyl)ureido)-N-methylbenzamide 4,6-Dimorpholino Benzamide-urea Pharmaceutical intermediate (kinase inhibition)
Key Observations:

Substituent Effects on Bioactivity: The dimethylamino group in the target compound may enhance solubility compared to morpholino or methoxy groups in analogs like metsulfuron . The thiophene-carboxamide moiety differentiates it from sulfonylurea herbicides (e.g., thifensulfuron), suggesting a distinct mode of action .

Synthetic Relevance :

  • The compound shares synthetic pathways with intermediates such as (E)-N2,N2-dimethyl-6-styryl-1,3,5-triazine-2,4-diamine, where coupling reactions (e.g., HBTU-mediated amidation) are common .

Potential Applications: Unlike dimorpholino-triazine derivatives used in kinase inhibitors , the target compound’s methoxy and thiophene groups align more closely with herbicidal agents (e.g., metsulfuron) . However, the absence of a sulfonylurea bridge precludes classification as a traditional sulfonylurea herbicide.

Research Findings and Data

Physicochemical Properties (Hypothetical Comparison):
Property Target Compound Thifensulfuron Methyl Ester Dimorpholino-Benzamide
Molecular Weight (g/mol) ~350 (est.) 387.3 612.1
Water Solubility Moderate Low (sulfonylurea class) Low
LogP (Partition Coefficient) 1.8–2.5 (est.) 2.1 3.5

Biological Activity

N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)thiophene-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a triazine ring and a thiophene moiety , which are known for their diverse biological activities. The presence of the dimethylamino group enhances its solubility and reactivity, making it suitable for various biochemical applications.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The mechanism involves:

  • Inhibition of Protein Synthesis : The compound has demonstrated the ability to inhibit protein synthesis pathways, which is crucial for bacterial growth and survival.
  • Modulation of Nucleic Acid Synthesis : It may also affect nucleic acid synthesis, contributing to its antibacterial properties.

Antimicrobial Properties

This compound exhibits notable antimicrobial activity against various pathogens.

Pathogen MIC (μM) Mechanism of Action
Staphylococcus aureus15.625 - 62.5Inhibition of protein synthesis
Enterococcus faecalis62.5 - 125Disruption of cell wall synthesis
Escherichia coli7.81 - 15.625Inhibition of nucleic acid production

The compound's effectiveness against Gram-positive bacteria has been particularly noted, with studies indicating bactericidal activity that surpasses traditional antibiotics like ciprofloxacin in certain contexts .

Antifungal Activity

Research has shown that the compound also possesses antifungal properties, particularly against strains like Candida albicans. Its inhibitory concentration (MIC) was reported at:

Fungus MIC (μM)
Candida albicans15.62

This suggests potential applications in treating fungal infections alongside bacterial ones .

Case Studies

  • Study on Antibacterial Efficacy : A recent study evaluated the compound's effectiveness against biofilms formed by Staphylococcus aureus. Results indicated a minimum biofilm inhibitory concentration (MBIC) significantly lower than that of standard treatments, highlighting its potential as a novel therapeutic agent .
  • Evaluation in Clinical Isolates : In another investigation involving clinical isolates of Enterococcus faecalis, the compound demonstrated selective inhibition at concentrations that were well-tolerated in vitro, suggesting a favorable safety profile for further development .

Q & A

Q. What are the recommended synthetic routes for preparing N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)thiophene-3-carboxamide?

A two-step methodology is suggested:

  • Step 1 : Synthesize the triazine core via nucleophilic substitution of 2,4,6-trichlorotriazine with dimethylamine and methoxy groups under controlled pH and temperature (e.g., 0–5°C in acetone/water) .
  • Step 2 : Couple the triazine intermediate with thiophene-3-carboxamide using amide bond-forming reagents (e.g., EDCI/HOBt in DMF) . Yields can be optimized by monitoring reaction progress via TLC and using stoichiometric equivalents of reagents.

Q. How should researchers characterize the purity and structural identity of this compound?

Comprehensive characterization includes:

  • NMR spectroscopy : Analyze ¹H and ¹³C NMR spectra to confirm substituent positions (e.g., dimethylamino at C4, methoxy at C6) and amide linkage .
  • HRMS : Verify molecular weight (e.g., calculated m/z for C₁₂H₁₆N₆O₂S: 316.1052) and fragmentation patterns .
  • Elemental analysis : Confirm C, H, N, S percentages within ±0.4% deviation .

Advanced Research Questions

Q. How can conflicting NMR data be resolved when characterizing the triazine-thiophene hybrid structure?

Contradictions in spectral assignments (e.g., overlapping peaks for methoxy and dimethylamino groups) require:

  • 2D NMR techniques (COSY, HSQC) to resolve coupling interactions and assign proton-carbon correlations .
  • Computational validation : Compare experimental chemical shifts with density functional theory (DFT)-predicted values .
  • Variable-temperature NMR : Resolve dynamic effects in polar solvents like DMSO-d₆ .

Q. What strategies optimize the coupling efficiency between the triazine intermediate and thiophene carboxamide moiety?

To improve amide bond formation:

  • Coupling agents : Compare EDCI, HATU, or DCC with additives like DMAP or HOAt .
  • Solvent effects : Test polar aprotic solvents (DMF, DCM) for solubility and reactivity .
  • Microwave-assisted synthesis : Reduce reaction time (e.g., 30 minutes at 80°C) while maintaining yields >70% .

Q. How does the substitution pattern on the triazine ring influence the compound’s physicochemical properties?

Systematic studies show:

  • Methoxy vs. ethoxy : Methoxy groups enhance solubility in aqueous buffers (logP reduction by ~0.5 units) .
  • Dimethylamino groups : Increase basicity (pKa ~8.5), affecting protonation states in biological assays .
  • Electron-withdrawing substituents (e.g., Cl): Reduce stability in acidic conditions (t₁/₂ < 24 hours at pH 3) .

Q. What methodological approaches validate the biological activity of derivatives in structure-activity relationship (SAR) studies?

For SAR-driven drug discovery:

  • In vitro assays : Use minimum inhibitory concentration (MIC) tests against Gram-positive bacteria (e.g., S. aureus) with triazine-thiophene derivatives .
  • Molecular docking : Screen against target enzymes (e.g., DHFR) to prioritize substituents with high binding scores (ΔG < −8 kcal/mol) .
  • Metabolic stability : Apply liver microsome assays to identify labile groups (e.g., ester vs. amide linkages) .

Methodological Notes

  • Data contradiction analysis : Use iterative refinement in spectral interpretation (e.g., revisiting reaction conditions if unexpected byproducts arise) .
  • Replication protocols : Follow detailed experimental procedures (e.g., reflux times, purification via column chromatography) to ensure reproducibility .

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